
2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which includes 2-(1-(4-Phenylpiperazin-1-yl)ethyl)pyrazine, involves several methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazine ring, which is a monocyclic aromatic ring with two nitrogen atoms in para position . This structure is further substituted with a phenylpiperazin-1-yl)ethyl group.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis and chemical reactivity of pyrazine derivatives, including novel pyrrolo[1,2-a]pyrazine derivatives, have been a significant area of research. These studies involve the synthesis of heterocyclic compounds through reactions with hydrazine hydrate and other electrophilic reagents, yielding compounds characterized by various analytical techniques (Voievudskyi et al., 2016). Another focus is on the structure determination of pyrazine derivatives, correcting previously reported structures and establishing new ones through chemical reactions and X-ray crystallography (Brbot-Šaranović et al., 1992).
Green Synthesis Approaches
The green synthesis of pyrazine derivatives, such as Pyrano[2,3-c]-Pyrazoles, using solvent-free conditions emphasizes the importance of environmentally friendly chemical processes. These syntheses involve the reaction of ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones and malononitrile, highlighting a novel approach to synthesizing heterocyclic compounds (Al-Matar et al., 2010).
Biological Activity Potential
Research into novel thiadiazoles and thiazoles incorporating a pyrazole moiety for anticancer activity showcases the potential therapeutic applications of pyrazine derivatives. These studies involve the synthesis of novel derivatives and their pharmacological evaluation against various cancer cell lines, indicating the promising anticancer activity of these compounds (Gomha et al., 2014).
Antimicrobial Applications
The synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety for antibacterial use demonstrate the antimicrobial potential of pyrazine derivatives. These studies focus on synthesizing new compounds with high antibacterial activity against various bacterial strains, further emphasizing the relevance of pyrazine derivatives in developing new antimicrobial agents (Azab et al., 2013).
Eigenschaften
IUPAC Name |
2-[1-(4-phenylpiperazin-1-yl)ethyl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-14(16-13-17-7-8-18-16)19-9-11-20(12-10-19)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGHYOXENAUXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-1-((3-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2670213.png)
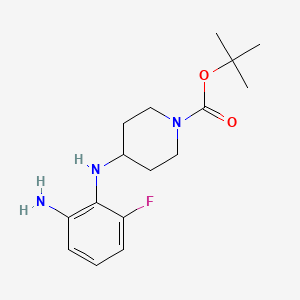
![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)


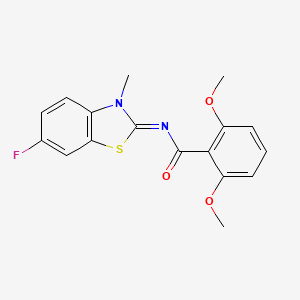
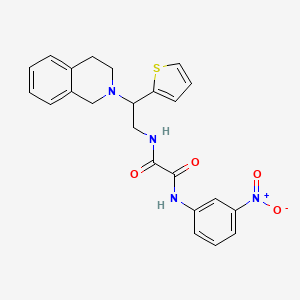

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)
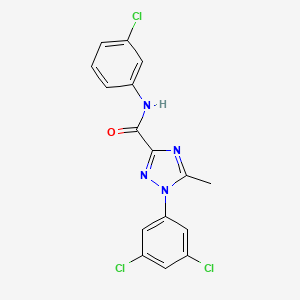
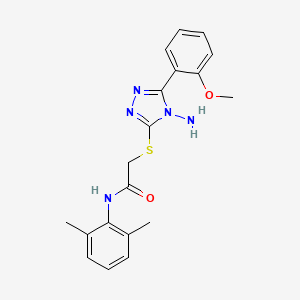
![N-[Cyano-(2-methoxyphenyl)methyl]-1-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B2670229.png)
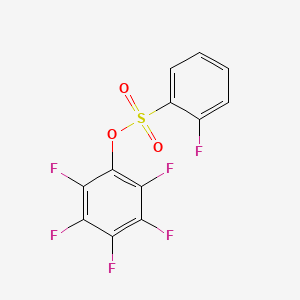
![Lithium;8-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2670236.png)
